2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound with the molecular formula C15H13BrN2O It is a derivative of benzohydrazide and features a bromine atom and a phenylethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation of 2-bromobenzohydrazide with acetophenone under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 2-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The hydrazide group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzohydrazides.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N’-[(1E)-2-phenylpropylidene]benzohydrazide
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
2-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenylethylidene group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13BrN2O |
---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
2-bromo-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O/c1-11(12-7-3-2-4-8-12)17-18-15(19)13-9-5-6-10-14(13)16/h2-10H,1H3,(H,18,19)/b17-11+ |
InChI Key |
JKRMCSWRLIHPSK-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1Br)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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